molecular formula C25H22O9 B11129658 Methyl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate

Methyl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B11129658
M. Wt: 466.4 g/mol
InChI Key: KWNHKQTUQCOQSB-UHFFFAOYSA-N
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Description

METHYL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a benzofuran moiety linked to a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Trimethoxybenzoyl Group: This step involves the acylation of the benzofuran core with 3,4,5-trimethoxybenzoyl chloride under suitable conditions.

    Esterification: The final step involves the esterification of the intermediate with methanol to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE involves its interaction with molecular targets in biological systems. The trimethoxybenzoyl group may interact with enzymes or receptors, modulating their activity. The benzofuran moiety could also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,4,5-TRIMETHOXYBENZOATE: This compound shares the trimethoxybenzoyl group but lacks the benzofuran moiety.

    BENZOFURAN-2-CARBOXYLATE DERIVATIVES: These compounds share the benzofuran core but may have different substituents.

Uniqueness

METHYL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE is unique due to the combination of the benzofuran and trimethoxybenzoyl groups, which may confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C25H22O9

Molecular Weight

466.4 g/mol

IUPAC Name

methyl 5-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C25H22O9/c1-28-21-9-14(10-22(29-2)24(21)30-3)23(26)18-13-33-19-7-5-15(11-17(18)19)32-12-16-6-8-20(34-16)25(27)31-4/h5-11,13H,12H2,1-4H3

InChI Key

KWNHKQTUQCOQSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC4=CC=C(O4)C(=O)OC

Origin of Product

United States

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